molecular formula C24H23NO2 B13128954 5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole CAS No. 97073-53-5

5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole

Cat. No.: B13128954
CAS No.: 97073-53-5
M. Wt: 357.4 g/mol
InChI Key: WAVCHVOKLORIOO-UHFFFAOYSA-N
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Description

5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole is a synthetically modified indole derivative intended for research and development purposes. This compound features a 1H-indole scaffold, a privileged structure in medicinal chemistry known for its prevalence in biologically active molecules. The specific benzyloxy substitutions at the 5 and 6 positions, along with methyl groups at the 4 and 7 positions, make it a valuable intermediate for constructing more complex molecules. Researchers are exploring such multifunctional indole-based ligands for the treatment of complex diseases. For instance, 1H-indole-based hybrids have been designed to act as multifunctional ligands, targeting processes like 5-HT6 receptor antagonism and inhibition of enzymes such as butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease . Furthermore, substituted indole derivatives have demonstrated significant potency as enzyme inhibitors, with some compounds showing activity at the picomolar level against targets like Glycogen Synthase Kinase 3β (GSK-3β) . The benzyloxy groups on the indole ring are common protecting groups for hydroxyl functions, and their presence indicates this compound's utility in multi-step synthetic organic chemistry, as illustrated in classic synthetic procedures for benzyloxyindoles . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97073-53-5

Molecular Formula

C24H23NO2

Molecular Weight

357.4 g/mol

IUPAC Name

4,7-dimethyl-5,6-bis(phenylmethoxy)-1H-indole

InChI

InChI=1S/C24H23NO2/c1-17-21-13-14-25-22(21)18(2)24(27-16-20-11-7-4-8-12-20)23(17)26-15-19-9-5-3-6-10-19/h3-14,25H,15-16H2,1-2H3

InChI Key

WAVCHVOKLORIOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CNC2=C(C(=C1OCC3=CC=CC=C3)OCC4=CC=CC=C4)C

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-Dimensional NMR (¹H and ¹³C NMR) Chemical Shift Analysis

Detailed ¹H and ¹³C NMR chemical shift data for 5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole are not currently available in published literature. This information is crucial for the initial structural assessment of the molecule, identifying the electronic environment of the hydrogen and carbon atoms.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignments

Without primary data, an analysis of 2D NMR correlations is not possible. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for unambiguously assigning the complex structure of the molecule, but the necessary spectra are not publicly available.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific High-Resolution Mass Spectrometry (HRMS) data, which would provide the exact mass of this compound and confirm its elemental composition, has not been found in the public domain.

Chromatographic-Mass Spectrometric Techniques (LC-MS, UPLC-MS) for Purity and Identity

While LC-MS and UPLC-MS are standard techniques for assessing the purity and confirming the identity of synthesized compounds, no published studies detailing the use of these methods for this compound could be identified.

Infrared (IR) Spectroscopy for Functional Group Identification

The characteristic infrared absorption bands for the functional groups present in this compound have not been reported in available scientific resources. IR spectroscopy would typically be used to identify key structural features such as N-H and C-O bonds.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, which encompasses the ultraviolet (UV) and visible regions of the electromagnetic spectrum, is a pivotal technique for investigating the electronic transitions within a molecule. For an aromatic compound such as this compound, a UV-Vis spectrum would be expected to display characteristic absorption bands. These bands arise from the promotion of electrons from lower energy molecular orbitals (typically π orbitals in aromatic systems) to higher energy anti-bonding orbitals (π*).

The indole (B1671886) scaffold itself typically exhibits two main absorption bands. The electronic transitions of the benzyloxy and dimethyl substituents on the indole ring would be expected to influence the position and intensity of these absorption maxima (λmax). The benzyloxy groups, with their own phenyl rings, would likely contribute to the complexity of the spectrum. A hypothetical data table for the UV-Vis absorption of this compound in a solvent like ethanol (B145695) might be presented as follows, illustrating the type of data this analysis would yield.

Solvent λmax (nm) Molar Absorptivity (ε, M-1cm-1) Electronic Transition
EthanolData not availableData not availableπ → π
EthanolData not availableData not availableπ → π

Note: Specific experimental values for this compound are not available in the reviewed literature; this table serves as an illustrative example of the data format.

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray diffraction (XRD) is an indispensable method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A single-crystal XRD analysis of this compound would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

This analysis would reveal the crystal system, space group, and unit cell dimensions of the compound. Such data is fundamental for understanding the packing of molecules in the crystal lattice and identifying any significant non-covalent interactions, such as hydrogen bonding or π-π stacking, which can influence the material's physical properties. A representative data table summarizing the crystallographic data that would be obtained from an XRD analysis is shown below.

Parameter Value
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (Å3)Data not available
ZData not available
Calculated Density (g/cm3)Data not available

Note: As with UV-Vis data, specific experimental crystallographic values for this compound are not publicly documented; this table illustrates the expected format of the results.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This method is highly effective for determining the thermal stability of a compound and observing its decomposition profile.

A TGA thermogram for this compound would show the temperature at which the compound begins to decompose, as indicated by a loss of mass. The analysis can be conducted under an inert atmosphere (like nitrogen) to study thermal decomposition or under an oxidative atmosphere (like air) to examine thermo-oxidative stability. The resulting data would be crucial for establishing the temperature limits for the handling and storage of the compound. A summary of potential TGA findings is conceptualized in the following table.

Atmosphere Onset Decomposition Temperature (Tonset, °C) Temperature at 5% Mass Loss (Td5, °C) Residual Mass at 800 °C (%)
NitrogenData not availableData not availableData not available
AirData not availableData not availableData not available

Note: This table is a representation of the type of data generated from a TGA experiment, as specific thermal stability data for this compound is not currently available.

Computational and Theoretical Investigations

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for investigating the properties of molecules. DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying complex organic molecules like substituted indoles. These studies can elucidate geometric, electronic, and spectroscopic characteristics that are fundamental to the molecule's reactivity and interactions.

Geometry optimization is a fundamental computational step aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole, which contains flexible benzyloxy side chains, conformational analysis is crucial. The rotation around the C-O and O-CH₂ bonds of the benzyloxy groups can lead to several low-energy conformers.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data) This table presents hypothetical data representative of what would be obtained from a DFT geometry optimization calculation.

ParameterAtom(s) InvolvedValue
Bond LengthN1-C21.375 Å
Bond LengthC5-O(benzyloxy)1.380 Å
Bond LengthC6-O(benzyloxy)1.381 Å
Bond AngleC4-C5-C6120.5°
Bond AngleC5-O-CH₂(benzyl)118.2°
Dihedral AngleC4-C5-O-CH₂-85.4°
Dihedral AngleC7-C6-O-CH₂92.1°

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electronic transport properties rsc.org. A small HOMO-LUMO gap generally signifies a molecule that is more reactive and easily polarizable.

For this compound, DFT calculations would reveal that the HOMO is likely distributed across the electron-rich indole (B1671886) ring system, while the LUMO may be located over a similar region or extend into the benzyl (B1604629) groups. The electron-donating nature of the benzyloxy and methyl groups would be expected to raise the energy of the HOMO, potentially decreasing the HOMO-LUMO gap and influencing the molecule's reactivity and spectroscopic properties.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents hypothetical data representative of FMO energy calculations.

ParameterEnergy (eV)
HOMO Energy-5.45 eV
LUMO Energy-1.21 eV
HOMO-LUMO Gap (ΔE)4.24 eV

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be used to validate and interpret experimental data.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Comparing calculated shifts with experimental data helps confirm the molecular structure and assign spectral peaks nih.govresearchgate.net. For this molecule, DFT could predict the chemical shifts for the indole protons, the methyl groups, and the distinct protons of the two benzyloxy moieties.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. These calculations not only help in assigning experimental IR bands to specific molecular vibrations (e.g., N-H stretch, C=C aromatic stretch) but also confirm that the optimized geometry is a true energy minimum.

Electronic Transitions: Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Visible spectrum. This analysis can identify the nature of the transitions, such as π→π* transitions within the indole and benzyl rings nih.gov.

Table 3: Illustrative Predicted ¹H NMR Chemical Shifts and Vibrational Frequencies (Hypothetical Data) This table provides examples of predicted spectroscopic data.

Spectroscopy TypeAssignmentPredicted Value
¹H NMRN1-H8.1 ppm
¹H NMRC4-CH₃2.5 ppm
¹H NMRO-CH₂ (benzyl)5.1 ppm
IR FrequencyN-H Stretch3450 cm⁻¹
IR FrequencyAromatic C=C Stretch1610 cm⁻¹
Electronic Transition (TD-DFT)S₀ → S₁ (π→π*)295 nm

DFT is a valuable tool for exploring the potential chemical reactivity of a molecule. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. The calculation of the activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility jmchemsci.com. For this compound, DFT could be used to study mechanisms such as electrophilic substitution at the C3 position, N-alkylation, or metabolic oxidation pathways of the benzyloxy groups.

Molecular Docking and Interaction Profiling (Theoretical Insights into Binding Motifs)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is central to structure-based drug design. Indole derivatives are known to interact with a wide range of biological targets, including enzymes like tyrosinase and DNA gyrase, as well as various receptors nih.govekb.egnih.gov.

A docking study of this compound would involve placing the molecule into the active site of a selected protein target. The algorithm would then sample numerous conformations and orientations of the ligand, scoring each based on a force field that estimates the binding energy. Such studies on related N-(Benzyloxy)-1H-indole-2-carboxamides have been performed to evaluate their potential as antifungal agents ijaresm.com. The results would highlight key intermolecular interactions, such as:

Hydrogen Bonds: The N-H group of the indole ring can act as a hydrogen bond donor.

π-π Stacking: The aromatic indole and benzyl rings can engage in π-π stacking with aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).

Hydrophobic Interactions: The methyl and benzyl groups can form favorable hydrophobic interactions within the binding pocket.

These theoretical insights provide a structural hypothesis for the molecule's mechanism of action and can guide the design of analogues with improved potency and selectivity.

Table 4: Hypothetical Molecular Docking Results with a Protein Kinase Target This table illustrates typical output from a molecular docking simulation.

ParameterValue/Description
Protein TargetVEGFR-2 Kinase (PDB ID: 2OH4)
Binding Energy (Score)-9.8 kcal/mol
Key Hydrogen BondsIndole N1-H with backbone C=O of Cys919
Key Hydrophobic InteractionsBenzyl rings with Leu840, Val848; Methyl groups with Ala866
π-π StackingIndole ring with Phe1047

Molecular Dynamics Simulations (if applied to related complex indole systems)

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. When applied to a ligand-protein complex, an MD simulation can assess the stability of the docked pose, reveal the role of solvent (water) molecules, and explore conformational changes in both the ligand and the protein upon binding nih.gov.

For complex indole systems, MD simulations have been used to verify the stability of ligand-receptor complexes and understand how specific interactions are maintained over time nih.govnih.gov. An MD simulation of this compound bound to a protein target would typically run for hundreds of nanoseconds. Analysis of the trajectory could include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex and analyzing the persistence of key hydrogen bonds or other interactions identified in docking. These simulations provide a more realistic representation of the biological environment and can refine the binding hypotheses generated from static docking models.

Chemical Reactivity and Derivatization Studies of 5,6 Bis Benzyloxy 4,7 Dimethyl 1h Indole and Its Structural Analogs

Reactivity of the Indole (B1671886) Nitrogen (N-H)

The nitrogen atom in the indole ring of 5,6-bis(benzyloxy)-4,7-dimethyl-1H-indole possesses a lone pair of electrons and an acidic proton, rendering it susceptible to a variety of reactions, including deprotonation, alkylation, and acylation. The electron-donating nature of the benzyloxy and dimethyl groups at the 5, 6, and 4, 7 positions, respectively, increases the electron density of the indole ring, which can influence the acidity of the N-H bond and the nucleophilicity of the resulting indolide anion.

Deprotonation of the indole N-H is typically achieved using a strong base, such as sodium hydride (NaH) or an organolithium reagent, to generate the corresponding indolide anion. This anion is a potent nucleophile and can readily participate in subsequent reactions.

N-Alkylation is a common modification of the indole nucleus. The indolide anion of this compound can be reacted with various alkylating agents, such as alkyl halides or sulfates, to introduce an alkyl group at the N-1 position. For instance, reaction with benzyl (B1604629) bromide in the presence of a base like sodium hydride in an aprotic solvent like DMF would yield the N-benzylated derivative. nih.gov Similarly, methylation can be achieved using methyl iodide.

N-Acylation introduces an acyl group onto the indole nitrogen. This is typically accomplished by treating the indole with an acyl chloride or anhydride (B1165640) in the presence of a base. The resulting N-acylindoles are generally more stable than their N-alkyl counterparts and the acyl group can also serve as a protecting group.

Reaction TypeReagents and ConditionsExpected Product
DeprotonationNaH, THF/DMF5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indolide anion
N-AlkylationR-X (e.g., CH₃I, BnBr), Base (e.g., NaH), Solvent (e.g., DMF)1-Alkyl-5,6-bis(benzyloxy)-4,7-dimethyl-1H-indole
N-AcylationRCOCl or (RCO)₂O, Base (e.g., Pyridine)1-Acyl-5,6-bis(benzyloxy)-4,7-dimethyl-1H-indole

Reactivity of the Benzyloxy Protecting Groups

The benzyloxy groups at the 5 and 6 positions serve as protecting groups for the hydroxyl functionalities. Their removal, or debenzylation, is a key step in the synthesis of many target molecules. The stability of the benzyl ether linkage allows for a range of chemical transformations to be performed on other parts of the molecule without affecting these groups.

Debenzylation can be achieved through several methods, with catalytic hydrogenation being one of the most common. This typically involves treating the benzyloxyindole with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). sigmaaldrich.com The reaction is generally clean and proceeds under mild conditions.

Alternative debenzylation methods include the use of strong acids, such as trifluoroacetic acid (TFA), or Lewis acids like aluminum chloride. clockss.orgjst.go.jp The choice of deprotection strategy often depends on the sensitivity of other functional groups present in the molecule. For instance, electron-donating substituents on the benzyl group can facilitate cleavage under milder acidic conditions. jst.go.jp

Deprotection MethodReagents and ConditionsProduct
Catalytic HydrogenationH₂, Pd/C, Solvent (e.g., EtOH, EtOAc)5,6-Dihydroxy-4,7-dimethyl-1H-indole
Acid-catalyzed cleavageTFA, CH₂Cl₂5,6-Dihydroxy-4,7-dimethyl-1H-indole
Lewis Acid-catalyzed cleavageAlCl₃, Benzene (B151609) or Anisole5,6-Dihydroxy-4,7-dimethyl-1H-indole

The benzyloxy groups are generally stable to basic conditions and many oxidizing and reducing agents that are not specific for benzyl ether cleavage, making them robust protecting groups for multi-step syntheses.

Electrophilic Aromatic Substitution (EAS) at the Indole Core

The indole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. The preferred site of substitution is typically the C-3 position, as the resulting cationic intermediate (the Wheland intermediate) is stabilized by resonance involving the nitrogen atom. bhu.ac.inic.ac.uk In cases where the C-3 position is blocked, substitution may occur at the C-2 position. The electron-donating benzyloxy and methyl groups in this compound are expected to further activate the indole ring towards EAS.

Kinetic studies on the cyclization of 4-(5,6-dimethoxyindol-3-yl)butanol, a structural analog, have shown that electrophilic attack can occur at both the C-2 and C-3 positions, with the latter being the major pathway. rsc.org This suggests that for this compound, while C-3 is the primary site of electrophilic attack, reactions at C-2 are also possible.

Common EAS reactions for indoles include:

Halogenation: Introduction of a halogen (Cl, Br, I) at the C-3 position.

Nitration: Introduction of a nitro group (NO₂), typically at C-3.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group. Friedel-Crafts reactions on indoles can be complex and may lead to polymerization under harsh conditions, but with appropriate catalysts, C-3 substitution can be achieved. researchgate.net

The substitution pattern of this compound, with both the C-4 and C-7 positions occupied by methyl groups, directs electrophilic attack primarily to the pyrrole (B145914) ring.

Nucleophilic Reactivity and Anion Chemistry

The deprotonated form of this compound, the indolide anion, is a strong nucleophile. As discussed in Section 5.1, this anion readily participates in N-alkylation and N-acylation reactions.

Furthermore, the indole ring itself can act as a nucleophile in certain reactions. For example, in the presence of a strong acid, the indole can be protonated, and the resulting indoleninium ion can be attacked by nucleophiles. However, the more common nucleophilic character is exhibited by the deprotonated species.

The indole N-H can also participate in hydrogen bonding, acting as a hydrogen bond donor. This property is crucial for the formation of supramolecular structures and for the interaction of indole-containing molecules with biological targets. Macrocycles containing indole units have been shown to act as receptors for anions, with the N-H protons playing a key role in anion binding through hydrogen bonding. elsevierpure.com The electronic properties of the substituents on the indole ring can modulate the strength of these interactions.

The indole-3-butyrate anion has been utilized in the formation of dicationic ionic liquids, demonstrating the versatility of indole anions in materials science. acs.org

C-H Functionalization Strategies on the Indole and Methyl Substituents

Direct C-H functionalization has emerged as a powerful tool for the modification of indoles, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. chim.it For the indole core, C-H activation can be directed to various positions. While the C-2 and C-3 positions are inherently more reactive, directing groups can be employed to achieve functionalization at the less reactive C-4 to C-7 positions of the benzene ring. nih.govnih.govacs.org In the case of this compound, the C-4 and C-7 positions are already substituted.

Ruthenium-catalyzed C-H activation has been successfully used for the silylation of N-methylindoles at the C-3 position. mdpi.com Palladium catalysts are also widely employed for the direct arylation of indoles. chim.it

The methyl groups at the C-4 and C-7 positions also present opportunities for C-H functionalization. While less common than functionalization of the indole ring itself, methods for the activation of benzylic C-H bonds could potentially be applied to these methyl groups, allowing for the introduction of further functionality at these positions.

Derivatization towards Complex Indole Architectures (e.g., Bisindoles, Fused Ring Systems)

The versatile reactivity of the this compound scaffold allows for its elaboration into more complex molecular architectures such as bisindoles and fused ring systems.

Bisindoles , which are compounds containing two indole moieties, are of significant interest due to their prevalence in natural products and their diverse biological activities. The synthesis of bisindoles can be achieved through various methods, including the condensation of an indole with a suitable electrophile. For example, the reaction of an indole with an aldehyde or ketone can lead to the formation of a bis(indolyl)methane derivative.

The synthesis of indolo[7,6-g]indoles has been reported through the condensation of 1,5-naphthylenedihydrazine with ketones, followed by cyclization. researchgate.net This suggests that appropriately functionalized derivatives of this compound could serve as precursors for the synthesis of novel bisindole structures.

Fused ring systems involving the indole nucleus can be constructed through intramolecular cyclization reactions. For instance, if a suitable functional group is introduced at the C-7 methyl position, it could potentially undergo a cyclization reaction with the N-1 position or the C-6 position to form a new ring. Methods for the synthesis of 6-5-6 and 5-6-ring-fused indole systems have been developed, highlighting the feasibility of such transformations. morressier.comorganic-chemistry.orgeuropeanproceedings.com Additionally, ring expansion strategies have been employed to generate fused seven-membered ring systems. chemrxiv.org

Formation of Metal Complexes with Indole-Based Ligands

The indole ring, with its nitrogen heteroatom and π-system, can act as a ligand to coordinate with metal ions. The binding of a transition metal to the indole nitrogen can significantly alter the chemical, physical, and biological properties of the indole derivative. researchgate.net Indole-containing metal complexes have been extensively studied for their potential applications in catalysis and medicine. nih.govnih.govmdpi.comresearchgate.net

The nitrogen atom of the indole ring can coordinate to a metal center, and the aromatic π-system can also participate in π-stacking or cation-π interactions. The specific coordination mode can vary depending on the metal ion, the other ligands present, and the substitution pattern on the indole ring.

For this compound, the nitrogen atom is the primary site for metal coordination. The bulky benzyloxy groups at the 5 and 6 positions and the methyl groups at the 4 and 7 positions may sterically influence the coordination geometry of the resulting metal complex.

Examples of metal complexes with indole-based ligands include those with copper, palladium, platinum, cobalt, nickel, and zinc. researchgate.netnih.govnih.gov These complexes have shown a range of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov The synthesis of such complexes typically involves the reaction of the indole derivative with a metal salt in a suitable solvent.

Metal IonPotential Coordination SitePotential Applications
Pd(II), Pt(II)N-1Catalysis, Anticancer agents
Cu(I), Cu(II)N-1Catalysis, Antimicrobial agents
Co(II), Ni(II), Zn(II)N-1Antimicrobial agents, Bio-imaging

Synthetic Utility and Application As Advanced Chemical Scaffolds

Role as Precursors in the Synthesis of Structurally Diverse Organic Compounds

The primary value of 5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole lies in its function as a highly functionalized building block for the synthesis of more complex molecules, particularly those mimicking or based upon natural products. The benzyloxy groups serve as robust protecting groups for the corresponding 5,6-dihydroxyindole, a core structure found in several potent bioactive compounds.

One of the most significant applications for such a scaffold is in the synthesis of analogues of the duocarmycin and CC-1065 family of natural products. nih.govcreative-biolabs.com These compounds are exceptionally potent cytotoxic agents that derive their biological activity from their ability to bind to the minor groove of DNA and selectively alkylate adenine-N3. nih.govcreative-biolabs.com The indole (B1671886) core of these molecules is responsible for the DNA binding, and its electronic properties, dictated by its substituents, are crucial for this interaction. The synthesis of these complex molecules often involves the coupling of a DNA-binding indole unit with a separate alkylating subunit. nih.gov

The 5,6-dihydroxy substitution pattern is a key feature of the duocarmycin pharmacophore. Therefore, this compound is an ideal precursor for constructing the DNA-binding portion of duocarmycin analogues. The synthesis would involve coupling this protected indole with the requisite alkylating fragment, followed by a deprotection step (typically hydrogenolysis of the benzyl (B1604629) ethers) to unmask the free hydroxyl groups in the final product or at a late stage of the synthesis. nih.gov The methyl groups at the 4- and 7-positions can also serve to modulate the compound's solubility, steric profile, and electronic properties, allowing for the fine-tuning of its biological activity.

Table 1: Examples of Bioactive Natural Products with Substituted Indole Cores

Compound Name Core Indole Structure Biological Activity
Duocarmycin SA Substituted Dihydroxyindole DNA Alkylating Agent, Antitumor
CC-1065 Substituted Pyrroloindole DNA Alkylating Agent, Antitumor
Adozelesin Synthetic Cyclopropylpyrroloindole DNA Binding Agent, Antitumor

Methodological Contributions to the Synthesis of Polyfunctionalized Heterocycles

The synthesis of a tetrasubstituted indole like this compound is a non-trivial task that relies on established and advanced methodologies in heterocyclic chemistry. Its construction showcases the power of classic indole syntheses when applied to complex, highly functionalized precursors.

A plausible and powerful route to this scaffold is an adaptation of the Batcho-Leimgruber indole synthesis. This method is particularly well-suited for preparing indoles with specific substitution patterns that may not be readily accessible through other means, such as the Fischer indole synthesis. The Batcho-Leimgruber synthesis typically begins with a substituted o-nitrotoluene. orgsyn.org

For the target molecule, the synthesis could commence from a suitably substituted benzene (B151609) derivative, 1,2-bis(benzyloxy)-3,6-dimethyl-4-nitrobenzene. This starting material would undergo condensation with an amine and a one-carbon electrophile, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. Subsequent reductive cyclization of this intermediate, typically using a reducing agent like Raney nickel or palladium on carbon with hydrogen, would yield the desired indole core. orgsyn.org This multi-step process allows for the precise placement of the four substituents around the indole ring system. The successful application of this methodology to create such a densely functionalized indole highlights its importance in the synthetic chemist's toolkit for building complex heterocyclic systems.

Table 2: Plausible Batcho-Leimgruber Synthesis Outline

Step Reactants Key Intermediate/Product Purpose
1 1,2-Bis(benzyloxy)-3,6-dimethylbenzene 1,2-Bis(benzyloxy)-3,6-dimethyl-4-nitrobenzene Nitration to install the nitro group ortho to a methyl group.
2 Above nitrotoluene, DMFDMA, Pyrrolidine (E)-N,N-dimethyl-1-(2-(bis(benzyloxy))-3,6-dimethyl-4-nitrophenyl)ethenamine Formation of the key enamine intermediate.

Influence on the Design of Novel Chemical Entities with Specific Interaction Profiles

The this compound scaffold is not merely a passive building block; its inherent structural and electronic features actively influence the design of new molecules with tailored biological functions. The concept of "privileged scaffolds" is well-established in medicinal chemistry, where certain core structures are known to bind to multiple biological targets. The indole ring is a quintessential privileged scaffold.

By using a pre-functionalized indole like the title compound, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a new chemical series. The specific substitution pattern—two benzyloxy groups and two methyl groups—provides a template for creating molecules with defined three-dimensional shapes and electronic distributions.

In the context of DNA-interactive agents like duocarmycin analogues, the 5,6-dihydroxy groups (unmasked from the benzyloxy precursors) are critical for sequence-specific recognition in the DNA minor groove through hydrogen bonding. nih.govacs.org The 4- and 7-methyl groups can provide additional van der Waals interactions and sterically guide the molecule into its preferred binding orientation. By starting with the this compound core, researchers can design libraries of compounds where other positions of the indole (e.g., N1, C2, C3) are varied, while maintaining the crucial 5,6-dioxygenation pattern. This systematic approach allows for the optimization of binding affinity, selectivity, and ultimately, therapeutic efficacy. This design strategy has been instrumental in the evolution of synthetic duocarmycins, leading to the development of prodrugs and antibody-drug conjugates (ADCs) with improved therapeutic windows. acs.org

Table 3: Compound Names Mentioned

Compound Name
This compound
Adozelesin
Bizelesin
CC-1065
Duocarmycin SA
N,N-dimethylformamide dimethyl acetal
Raney nickel
1,2-bis(benzyloxy)-3,6-dimethyl-4-nitrobenzene

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